![molecular formula C14H14OS B2903284 [4-(Benzyloxy)phenyl]methanethiol CAS No. 80192-91-2](/img/structure/B2903284.png)
[4-(Benzyloxy)phenyl]methanethiol
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Overview
Description
[4-(Benzyloxy)phenyl]methanethiol is an organic compound with the molecular formula C14H14OS. It is characterized by a benzene ring substituted with a benzyloxy group and a thiol group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol and 4-Mercaptophenol Reaction: One common synthetic route involves the reaction of benzyl alcohol with 4-mercaptophenol under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures.
Thiol-ene Reaction: Another method involves the thiol-ene reaction, where a thiol group is added to a benzyl-protected phenol using UV light or a radical initiator.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Types of Reactions:
Oxidation: this compound can be oxidized to form [4-(benzyloxy)phenyl]methanesulfonic acid.
Reduction: Reduction reactions are less common but can involve converting the thiol group to a sulfide.
Substitution: The thiol group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typically used.
Major Products Formed:
Oxidation: [4-(benzyloxy)phenyl]methanesulfonic acid
Reduction: [4-(benzyloxy)phenyl]methane
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry: [4-(Benzyloxy)phenyl]methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand thiol-containing compounds' interactions with biomolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [4-(benzyloxy)phenyl]methanethiol exerts its effects depends on its specific application. In biological systems, it may interact with thiol-containing enzymes or receptors, forming disulfide bonds or other covalent interactions. The molecular targets and pathways involved are typically specific to the biological context in which the compound is used.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the thiol group.
4-Mercaptophenol: Similar thiol group but lacks the benzyloxy group.
Benzyl Mercaptan: Contains a benzyl group and a thiol group but lacks the phenol moiety.
This comprehensive overview highlights the significance of [4-(benzyloxy)phenyl]methanethiol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Biological Activity
[4-(Benzyloxy)phenyl]methanethiol is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄O₁S
- Molecular Weight : 226.31 g/mol
The presence of the benzyloxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.
Inhibition of Monoamine Oxidases
Recent studies indicate that derivatives containing the benzyloxy moiety exhibit significant inhibition of MAO-B, a subtype implicated in neurodegenerative diseases such as Parkinson's disease. For instance, a related compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating potent activity against this enzyme .
Table 1: Biological Activity of this compound Derivatives
Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective agents, compounds similar to this compound were shown to possess antioxidant properties and the ability to cross the blood-brain barrier (BBB). These properties are crucial for developing treatments for neurodegenerative diseases .
Case Study 2: Selectivity and Reversibility
Research has demonstrated that certain derivatives exhibit selective inhibition of MAO-B over MAO-A, which is beneficial for minimizing side effects associated with non-selective MAO inhibitors. The reversibility of inhibition was confirmed through dialysis studies, indicating that these compounds could be safe for therapeutic use .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMUKAEPOEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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